1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate is a complex organic compound that features an imidazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Substitution reactions: The imidazole ring is then functionalized with the desired substituents. This may involve nucleophilic substitution reactions where the chlorophenoxy and dichlorophenyl groups are introduced.
Nitration: The final step involves the nitration of the compound to introduce the nitrate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrate group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include imidazole N-oxides or quinones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in biological systems.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl): Lacks the nitrate group.
1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, hydrochloride: Contains a hydrochloride group instead of nitrate.
Uniqueness
The presence of the nitrate group in 1H-Imidazole, 1-(2-(4-(4-chlorophenoxy)butoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate may confer unique properties, such as increased solubility or different reactivity compared to its analogs.
Properties
CAS No. |
71821-50-6 |
---|---|
Molecular Formula |
C21H22Cl3N3O5 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
1-[2-[4-(4-chlorophenoxy)butoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C21H21Cl3N2O2.HNO3/c22-16-3-6-18(7-4-16)27-11-1-2-12-28-21(14-26-10-9-25-15-26)19-8-5-17(23)13-20(19)24;2-1(3)4/h3-10,13,15,21H,1-2,11-12,14H2;(H,2,3,4) |
InChI Key |
ATEAHSCHVDMVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.